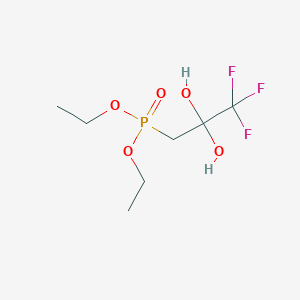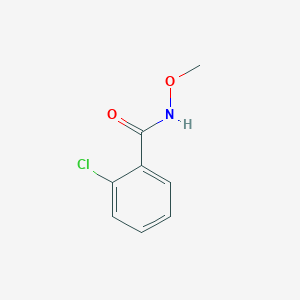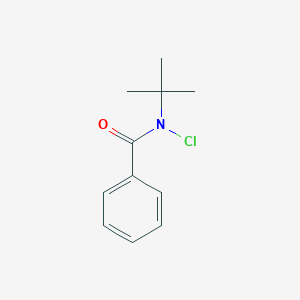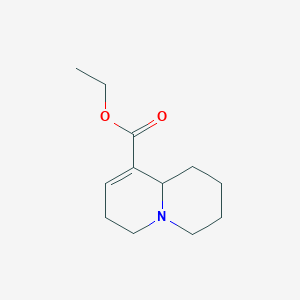![molecular formula C22H43N B14310831 6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane CAS No. 116352-63-7](/img/no-structure.png)
6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[321]octane is a bicyclic amine compound characterized by its unique structure, which includes a dodecyl chain and a bicyclo[321]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane typically involves the following steps:
Formation of the bicyclic core: The bicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the azabicyclo moiety:
Attachment of the dodecyl chain: The dodecyl chain can be introduced via alkylation reactions, using reagents such as dodecyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the dodecyl chain, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Wirkmechanismus
The mechanism of action of 6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The dodecyl chain can enhance its lipophilicity, facilitating its incorporation into lipid bilayers. The bicyclic structure may interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: Lacks the dodecyl chain, making it less lipophilic.
6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane derivatives: Modified versions with different substituents on the bicyclic core or the dodecyl chain.
Uniqueness
This compound is unique due to its combination of a long alkyl chain and a bicyclic amine structure. This dual feature imparts distinct physicochemical properties, such as enhanced lipophilicity and potential bioactivity, distinguishing it from other similar compounds.
Eigenschaften
| 116352-63-7 | |
Molekularformel |
C22H43N |
Molekulargewicht |
321.6 g/mol |
IUPAC-Name |
6-dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C22H43N/c1-5-6-7-8-9-10-11-12-13-14-15-23-19-22(4)17-20(23)16-21(2,3)18-22/h20H,5-19H2,1-4H3 |
InChI-Schlüssel |
FGLVIWABEWECBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1CC2(CC1CC(C2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)

![N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine](/img/structure/B14310780.png)

![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)


![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
